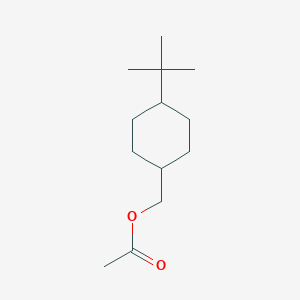
(4-tert-butylcyclohexyl)methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-tert-Butylcyclohexylmethyl acetate: is a chemical compound commonly used in the fragrance industry. It is a colorless liquid with a sweet, fruity odor and is used as a fragrance ingredient in various products such as perfumes, body sprays, and air fresheners. The compound has a molecular formula of C13H24O2 and a molecular weight of 212.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-4-tert-Butylcyclohexylmethyl acetate is synthesized through a multistep process that involves the reaction of tert-butylcyclohexanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified through distillation and recrystallization.
Industrial Production Methods: The industrial production of (4-tert-butylcyclohexyl)methyl acetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure the purity and yield of the final product. The compound is then packaged and distributed for use in various fragrance products .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-4-tert-Butylcyclohexylmethyl acetate undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or halide ions.
Major Products Formed:
Oxidation: The oxidation of (4-tert-butylcyclohexyl)methyl acetate can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols.
Substitution: Substitution reactions can result in the formation of various esters or ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Trans-4-tert-Butylcyclohexylmethyl acetate has been extensively studied for its fragrance properties and is commonly used in the fragrance industry.
Chemistry:
- Used as a model compound in studies of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential antimicrobial properties and its ability to inhibit the growth of bacteria and fungi.
Medicine:
- Explored for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases such as arthritis.
Industry:
- Utilized as a fragrance ingredient in various consumer products such as perfumes, body sprays, and air fresheners.
Mécanisme D'action
The mechanism of action of (4-tert-butylcyclohexyl)methyl acetate is not fully understood. it is believed that this compound works by inhibiting the activity of enzymes that are involved in the inflammatory response. This compound has also been shown to modulate the expression of genes that are involved in the immune response.
Molecular Targets and Pathways:
- Inhibition of enzymes involved in inflammation.
- Modulation of gene expression related to the immune response.
Comparaison Avec Des Composés Similaires
4-tert-Butylcyclohexyl acetate: Another ester with similar fragrance properties.
Cyclohexanol, 4-(1,1-dimethylethyl)-, acetate: A related compound with similar chemical structure and properties.
Uniqueness: Trans-4-tert-Butylcyclohexylmethyl acetate is unique due to its high stability, resistance to oxidation, and ability to withstand high temperatures. These properties make it an ideal compound for use in various fragrance products and scientific research applications.
Propriétés
Numéro CAS |
19461-35-9 |
|---|---|
Formule moléculaire |
C13H24O2 |
Poids moléculaire |
212.33 g/mol |
Nom IUPAC |
(4-tert-butylcyclohexyl)methyl acetate |
InChI |
InChI=1S/C13H24O2/c1-10(14)15-9-11-5-7-12(8-6-11)13(2,3)4/h11-12H,5-9H2,1-4H3 |
Clé InChI |
WKUHCAGBLASMGF-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
SMILES canonique |
CC(=O)OCC1CCC(CC1)C(C)(C)C |
Key on ui other cas no. |
19461-35-9 85204-31-5 19461-34-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















